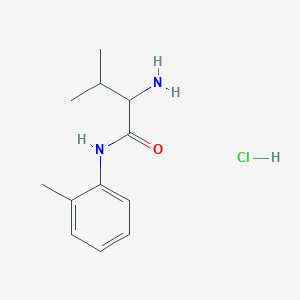![molecular formula C31H36BrN2O3P B1398484 ((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide CAS No. 400045-51-4](/img/structure/B1398484.png)
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Descripción general
Descripción
The compound is a complex organic molecule that contains a tert-butoxycarbonyl group, a bipyrrolidin group, and a triphenylphosphonium group. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines . The bipyrrolidin group suggests that the compound may have applications in the synthesis of complex organic molecules. The triphenylphosphonium group is often used in the formation of ylides, which are used in the Wittig reaction to form alkenes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
The triphenylphosphonium group in the compound suggests that it could potentially be used in Wittig reactions to form alkenes . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines , and could be removed under acidic conditions.
Aplicaciones Científicas De Investigación
Thermal Decomposition
Triphenylphosphonium alkyl ester salts, similar in structure to the compound , have been studied for their thermal decomposition properties. Research has shown that these compounds can undergo initial reactions with halide ions, leading to the formation of various ylides and phosphonium salts (Castañeda et al., 2008).
Antitumor Properties
Compounds structurally related to the queried molecule have been explored for their antitumor capabilities. For instance, specific triphenylphosphonium bromide derivatives have shown significant activity in certain types of leukemia (Dubois et al., 1978).
Protecting Groups in Organic Synthesis
These compounds can serve as protecting groups in organic synthesis. For example, silyl enol ethers have been used as protecting groups for the preparation of certain triphenylphosphonium salts, indicating a potential application for similar molecules (Moorhoff, 1997).
Cellular Imaging and Targeted Photocytotoxicity
Some oxovanadium(IV) complexes containing triphenylphosphonium groups have shown promising results in cellular imaging and targeted photocytotoxicity, which could have implications for similar compounds (Banik et al., 2014).
Synthesis of Phosphonic Analogs
There is research indicating the use of related triphenylphosphonium salts in the synthesis of phosphonic analogs of amino acids, which can be crucial in developing novel pharmaceuticals (Kolodyazhnaya et al., 2013).
Corrosion Inhibition
Research into organophosphorus corrosion inhibitors has highlighted the potential use of triphenylphosphonium salts, including methyl triphenylphosphonium bromide, in protecting metals from corrosion (Ming, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-yl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O3P.BrH/c1-31(2,3)36-30(35)32-21-19-24(23-32)33-22-20-28(29(33)34)37(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24,28H,19-23H2,1-3H3;1H/q+1;/p-1/t24-,28?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAMDLNJODGFF-UMBBOSETSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36BrN2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718744 | |
| Record name | [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide | |
CAS RN |
400045-51-4 | |
| Record name | [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-methanone hydrochloride](/img/structure/B1398407.png)
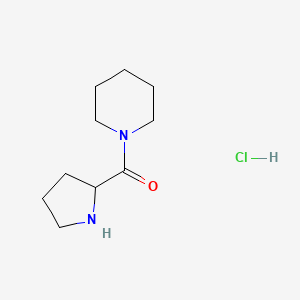
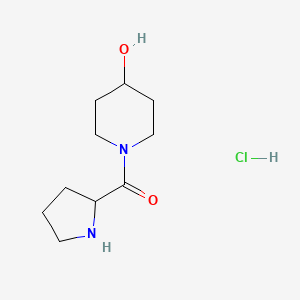
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
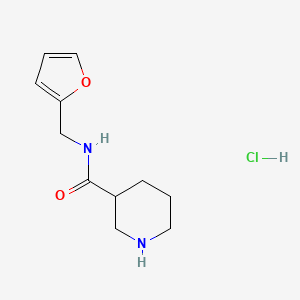
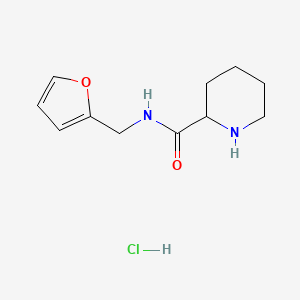
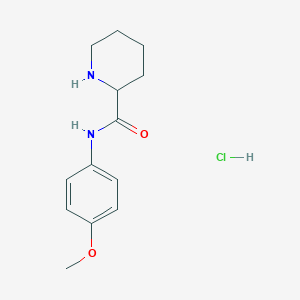
![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
